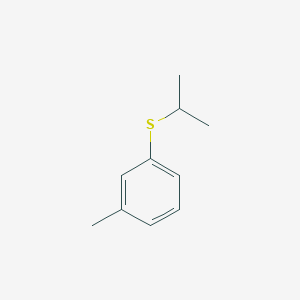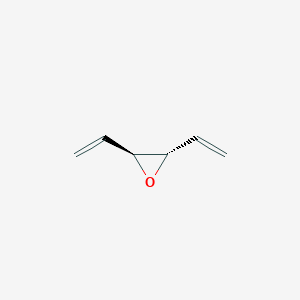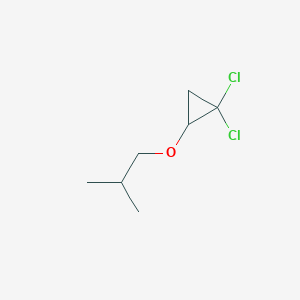
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane, also known as DMDP, is a cyclopropane derivative that has been widely used in scientific research. DMDP is a colorless liquid that is soluble in organic solvents and has a strong odor. This compound has been studied extensively due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane is not fully understood, but it is believed to interact with proteins and enzymes in cells. 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. The exact mechanism of action of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane is an area of ongoing research.
Biochemical and Physiological Effects:
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has also been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane is also soluble in a range of organic solvents, making it easy to work with in the lab. However, 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has some limitations, including its strong odor and potential toxicity. Care must be taken when handling 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane to avoid exposure to the compound.
Zukünftige Richtungen
There are several future directions for research involving 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane. One area of interest is the development of new compounds based on the structure of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane. These compounds could have potential applications in various fields, including medicine and agriculture. Another area of interest is the further study of the mechanism of action of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane and its effects on cellular processes. This could lead to the development of new drugs and therapies for a range of diseases. Overall, 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane is a promising compound that has the potential to make significant contributions to scientific research.
Synthesemethoden
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane can be synthesized by reacting 1,1-dichlorocyclopropane with 2-methylpropene in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has been optimized to produce large quantities of the compound for research purposes.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has been used in a variety of scientific research applications, including as a chemical probe for studying protein-ligand interactions, as a building block for synthesizing new compounds, and as a model compound for studying the reactivity of cyclopropane derivatives. 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has also been used in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
14477-94-2 |
|---|---|
Molekularformel |
C7H12Cl2O |
Molekulargewicht |
183.07 g/mol |
IUPAC-Name |
1,1-dichloro-2-(2-methylpropoxy)cyclopropane |
InChI |
InChI=1S/C7H12Cl2O/c1-5(2)4-10-6-3-7(6,8)9/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
SCYFBLJDIAZTIO-UHFFFAOYSA-N |
SMILES |
CC(C)COC1CC1(Cl)Cl |
Kanonische SMILES |
CC(C)COC1CC1(Cl)Cl |
Synonyme |
1-(2,2-dichlorocyclopropyl)oxy-2-methyl-propane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



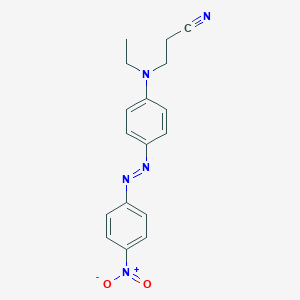




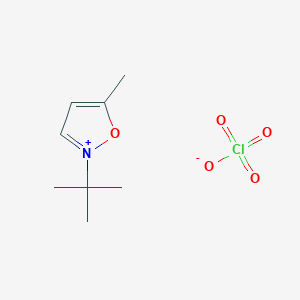


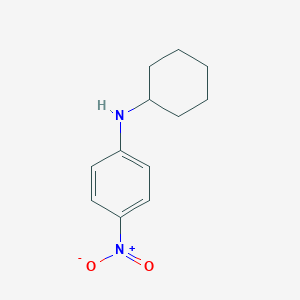
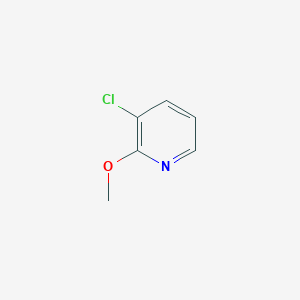
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
